molecular formula C11H19BO4 B15297644 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one CAS No. 1454308-53-2

3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one

Cat. No.: B15297644
CAS No.: 1454308-53-2
M. Wt: 226.08 g/mol
InChI Key: USEJNKAUNKBWKO-UHFFFAOYSA-N
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Description

3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one is a chemical compound that features a boron-containing dioxaborolane ring attached to an oxolan-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate oxolan-2-one derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

Chemistry

In chemistry, 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also employed in the development of new synthetic methodologies and the synthesis of complex organic molecules .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential use in drug discovery and development. Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment .

Industry

In industry, the compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as in organic synthesis or medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one apart from similar compounds is its specific combination of the dioxaborolane ring and the oxolan-2-one structure. This unique arrangement imparts distinct chemical properties, making it particularly useful in certain synthetic applications and research areas .

Properties

CAS No.

1454308-53-2

Molecular Formula

C11H19BO4

Molecular Weight

226.08 g/mol

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one

InChI

InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)7-8-5-6-14-9(8)13/h8H,5-7H2,1-4H3

InChI Key

USEJNKAUNKBWKO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCOC2=O

Origin of Product

United States

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